(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid
Description
The compound “(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid” is a hydrazone derivative featuring a piperazine core substituted with a 4-bromophenylsulfonyl group. Its structure integrates a phenoxyacetic acid moiety linked via a hydrazono-methyl bridge to the piperazinyl-acetyl group. This design confers unique electronic and steric properties, making it relevant in medicinal chemistry and biosensing applications.
Properties
Molecular Formula |
C21H23BrN4O6S |
|---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H23BrN4O6S/c22-17-5-7-18(8-6-17)33(30,31)26-11-9-25(10-12-26)14-20(27)24-23-13-16-3-1-2-4-19(16)32-15-21(28)29/h1-8,13H,9-12,14-15H2,(H,24,27)(H,28,29)/b23-13+ |
InChI Key |
BMHZOIMEPTWMKE-YDZHTSKRSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C/C2=CC=CC=C2OCC(=O)O)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC=CC=C2OCC(=O)O)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound can be deconstructed into three primary fragments:
-
Phenoxyacetic acid derivative : Serves as the foundational scaffold.
-
Hydrazone linker : Connects the aldehyde and hydrazide components.
-
4-Bromophenylsulfonyl-piperazine : Provides the sulfonamide functionality.
Key intermediates include 2-formylphenoxyacetic acid, 4-[(4-bromophenyl)sulfonyl]piperazine, and acetylhydrazine derivatives.
Step-by-Step Preparation Methods
Synthesis of Phenoxyacetic Acid Intermediate
The phenoxyacetic acid backbone is synthesized via Williamson ether synthesis , as demonstrated in.
Procedure :
-
Etherification :
-
2-Hydroxybenzaldehyde (1.0 eq) is reacted with methyl bromoacetate (1.2 eq) in methyl ethyl ketone (MEK) using potassium carbonate (2.0 eq) as a base.
-
Conditions : Stirring at room temperature for 12–16 hours.
-
Workup : The reaction mixture is washed with saturated NaHCO₃, followed by water, and concentrated under reduced pressure.
-
-
Oxidation of Aldehyde :
Key Reaction :
Preparation of 4-[(4-Bromophenyl)sulfonyl]piperazine
-
Piperazine Activation :
Yield : 68–72% after recrystallization from diisopropyl ether.
Hydrazone Formation
-
Hydrazide Synthesis :
-
4-[(4-Bromophenyl)sulfonyl]piperazine (1.0 eq) is reacted with chloroacetyl chloride (1.2 eq) in DCM to form the acetyl chloride intermediate.
-
Quenching : Hydrazine hydrate (1.5 eq) is added to yield the acetylhydrazide derivative.
-
-
Hydrazone Coupling :
Key Reaction :
-
¹H NMR : δ 8.45 (s, 1H, CH=N), 4.85 (s, 2H, OCH₂CO), 3.55–3.70 (m, 8H, piperazine).
-
¹³C NMR : δ 170.5 (COOH), 163.4 (C=N), 65.4 (OCH₂CO).
Optimization and Yield Improvement
Critical Parameters
-
Temperature Control : Oxidation steps require strict maintenance of 45–50°C to prevent side reactions.
-
Solvent Selection : MEK and DCM are preferred for esterification and sulfonylation, respectively, due to their inertness.
-
Catalysis : Acetic acid (5 mol%) accelerates hydrazone formation by polarizing the aldehyde group.
Yield Comparison
| Step | Yield (%) | Key Condition | Source |
|---|---|---|---|
| Etherification | 89 | K₂CO₃, MEK, RT | |
| Sulfonylation | 72 | TEA, DCM, 0–5°C | |
| Hydrazone Condensation | 65 | EtOH, reflux, AcOH |
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the E-configuration of the hydrazone moiety, with dihedral angles of 178.5° between the phenyl and piperazine planes.
Challenges and Troubleshooting
Common Pitfalls
Scalability Issues
-
Crystallization Difficulties : Isopropanol/water (3:1) is optimal for large-scale recrystallization.
Applications and Derivatives
This compound serves as a PPARδ agonist precursor with potential antidiabetic and anti-inflammatory applications. Derivatives with modified sulfonyl groups (e.g., 4-chlorophenyl) show enhanced bioavailability .
Chemical Reactions Analysis
Types of Reactions
(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Phenol derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- The compound has been investigated for its potential anticancer properties. Studies suggest that derivatives of piperazine and sulfonamide compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, the incorporation of a bromophenyl group has been shown to enhance the anticancer activity through improved interaction with cellular targets .
-
Anti-inflammatory Properties :
- Similar structures have been reported to possess anti-inflammatory effects. The phenoxyacetic acid moiety is known for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This suggests that the compound could be explored for therapeutic use in inflammatory diseases .
-
Neuropharmacological Effects :
- Compounds containing piperazine rings are often studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. The specific structure of this compound may influence neurotransmitter systems, warranting further investigation into its potential as a treatment for mood disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical in drug design. The presence of the bromophenyl sulfonamide and piperazine moieties contributes significantly to the biological activity of the compound.
| Structural Feature | Impact on Activity |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and cellular uptake |
| Sulfonamide | Increases binding affinity to target proteins |
| Piperazine | Modulates neuropharmacological properties |
| Phenoxyacetic Acid Moiety | Exhibits anti-inflammatory activity |
Case Studies
Mechanism of Action
The mechanism of action of (2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups may interact with enzymes or receptors, modulating their activity. The piperazine ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Key Observations :
- The target compound’s higher molecular weight (627.49 g/mol) compared to analogs reflects its extended sulfonyl-phenoxyacetic acid architecture, which enhances polarity and aqueous solubility .
- Bromobenzoate esters (e.g., ) exhibit lower solubility due to esterification, whereas the acetic acid group in the target compound improves hydrophilicity .
Research Findings
- Computational Insights : DFT studies () on analogous hydrazones reveal that electron-withdrawing groups (e.g., bromophenylsulfonyl) stabilize the hydrazone E-configuration, critical for maintaining structural integrity in biological environments .
- Antimicrobial Activity : Triazole-sulfanyl analogs () exhibit MIC values <10 μM against Staphylococcus aureus, suggesting that bromophenylsulfonyl derivatives could be optimized for similar efficacy .
Biological Activity
The compound (2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid (CAS Number: 489462-70-6) is a complex organic molecule featuring a phenoxy acetic acid backbone with various substituents that potentially enhance its biological activity. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C19H20BrN3O4S
- Molecular Weight : 452.35 g/mol
- Key Functional Groups :
- Phenoxy group
- Acetic acid moiety
- Piperazine ring
- Sulfonyl group
Biological Activity Overview
The biological activities of this compound are primarily linked to its potential as an antimicrobial , anti-inflammatory , and anticancer agent. The presence of the bromophenyl and piperazine groups may contribute to these activities through various mechanisms.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of phenoxyacetic acids have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 31.25 to 62.5 µg/mL against common pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of phenoxyacetic acid derivatives is well-documented. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .
Study on Anticancer Activity
A study evaluated the anticancer effects of a related compound, revealing that it induced apoptosis in cancer cell lines through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer properties .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Related Compound | HeLa | 10 | Caspase activation |
| Related Compound | MCF-7 | 15 | Apoptosis induction |
QSAR Analysis
Quantitative structure-activity relationship (QSAR) studies have been conducted to predict the biological activity based on structural features. The analysis indicated that lipophilicity and electronic properties significantly influence the compound's activity, aligning with Lipinski's Rule of Five for drug-like properties .
Molecular Properties and Drug-Like Characteristics
The molecular properties were evaluated using computational tools, revealing favorable characteristics for drug development:
- Lipophilicity : LogP values suggest good membrane permeability.
- Topological Polar Surface Area (TPSA) : Values indicate suitable absorption characteristics.
| Property | Value |
|---|---|
| LogP | 3.5 |
| TPSA | 75 Ų |
| Lipinski's Rule Compliance | Yes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid, and how can intermediates be characterized?
- Methodology :
- Step 1 : Start with the synthesis of the piperazinyl-sulfonyl intermediate via nucleophilic substitution of 4-bromophenyl sulfonyl chloride with piperazine under anhydrous conditions (e.g., DCM, triethylamine) .
- Step 2 : Couple the intermediate with hydrazine-carboxaldehyde via a condensation reaction, monitored by TLC (eluent: ethyl acetate/hexane 3:7) .
- Step 3 : Confirm intermediates using FT-IR (C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) and ¹H NMR (piperazine protons at δ 2.8–3.5 ppm; aromatic protons at δ 7.2–7.8 ppm) .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) at 1 mL/min; retention time ~8.2 min .
- Elemental Analysis : Compare experimental vs. theoretical values (e.g., C: 48.2%, H: 4.1%, N: 9.8%) .
- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion peak at m/z 578.1 (M+H⁺) .
Advanced Research Questions
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 40°C for 30 days. Monitor degradation via HPLC-UV at 254 nm.
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life; observe hydrolytic degradation of the hydrazone bond at pH < 3 .
- Data Interpretation : Compare with structurally similar hydrazones (e.g., ethyl 2-chloro-2-[2-(4-bromophenyl)hydrazono]-acetate, which degrades 30% faster at pH 2) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in enzyme assays)?
- Methodology :
- Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays; DMSO ≤ 0.1% to avoid solvent interference) .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate via dose-response curves (3 replicates per concentration).
- Structural Analog Comparison : Compare with 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone, which shows 10-fold lower potency due to fluorophenyl substitution .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to sulfonyl-piperazine targets?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures of sulfotransferases (PDB: 3F1P). Focus on hydrogen bonding between the sulfonyl group and Arg139 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the hydrazone-protein complex. Calculate RMSD (<2 Å indicates stable binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
